6-chloro-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide
Overview
Description
6-chloro-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide is a chemical compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of a chloro group at the 6th position and a propyl group at the 3rd position on the benzothiazole ring, with an imine group at the 2nd position. The hydroiodide form indicates the presence of an iodide ion associated with the compound.
Mechanism of Action
Target of Action
Similar compounds have been shown to target enzymes like cyclo-oxygenase . These enzymes play a crucial role in the inflammatory response by catalyzing the production of prostaglandins from arachidonic acid .
Mode of Action
It’s plausible that it interacts with its targets, possibly enzymes like cyclo-oxygenase, to inhibit their activity . This inhibition could lead to a decrease in the production of inflammatory mediators like prostaglandins .
Biochemical Pathways
The compound likely affects the arachidonic acid pathway, given that similar compounds have been shown to inhibit cyclo-oxygenase . This enzyme catalyzes the conversion of arachidonic acid to prostaglandins and leukotrienes, key players in inflammation and pain . By inhibiting cyclo-oxygenase, the compound could potentially reduce the production of these inflammatory mediators .
Result of Action
Based on the potential inhibition of cyclo-oxygenase, it could lead to a reduction in the production of prostaglandins and leukotrienes . This could result in decreased inflammation and pain .
Biochemical Analysis
Biochemical Properties
6-Chloro-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit cyclo-oxygenase enzymes, which are involved in the biosynthesis of prostaglandins from arachidonic acid . This inhibition can lead to anti-inflammatory effects. Additionally, the compound interacts with proteins involved in cell signaling pathways, potentially modulating their activity and influencing cellular responses.
Cellular Effects
The effects of this compound on cells are multifaceted. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the expression of genes involved in inflammatory responses, thereby reducing inflammation . It also affects cellular metabolism by interacting with enzymes that regulate metabolic pathways, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, the compound can inhibit the activity of cyclo-oxygenase enzymes by binding to their active sites, preventing the conversion of arachidonic acid to prostaglandins . This inhibition reduces inflammation and pain. Additionally, the compound may influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it may degrade over time, leading to a reduction in its efficacy . Long-term exposure to the compound can result in sustained anti-inflammatory effects, but potential degradation products may also have different biological activities.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits anti-inflammatory and analgesic effects without significant toxicity . At higher doses, it may cause adverse effects, such as gastrointestinal irritation and ulceration. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cyclo-oxygenase and lipoxygenase, which are involved in the metabolism of arachidonic acid . The compound’s interaction with these enzymes can alter the levels of metabolites, such as prostaglandins and leukotrienes, affecting various physiological processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be taken up by cells through specific transporters and distributed to various cellular compartments . Its localization and accumulation within cells can affect its biological activity and efficacy.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can influence its interactions with biomolecules and its overall biological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide typically involves the following steps:
Formation of the Benzothiazole Ring: The initial step involves the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone to form the benzothiazole ring.
Introduction of the Chloro Group: Chlorination of the benzothiazole ring at the 6th position can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Formation of the Imine Group: The imine group is introduced by reacting the benzothiazole derivative with an appropriate amine.
Hydroiodide Formation: The final step involves the formation of the hydroiodide salt by reacting the imine compound with hydroiodic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-chloro-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group at the 6th position can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
6-chloro-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
6-chlorobenzo[d]thiazol-2-amine: Lacks the propyl group and imine functionality.
3-propylbenzo[d]thiazol-2-amine: Lacks the chloro group.
6-chloro-3-methylbenzo[d]thiazol-2-amine: Contains a methyl group instead of a propyl group.
Uniqueness
6-chloro-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide is unique due to the specific combination of functional groups, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
6-chloro-3-propyl-1,3-benzothiazol-2-imine;hydroiodide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2S.HI/c1-2-5-13-8-4-3-7(11)6-9(8)14-10(13)12;/h3-4,6,12H,2,5H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQCVGBKNJOXSGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=C(C=C2)Cl)SC1=N.I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClIN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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